6-Bromo-8-ethyl-2-fluoroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-8-ethyl-2-fluoroquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-ethyl-2-fluoroquinazoline can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method involves the cyclization of appropriate precursors, such as 2-aminobenzoic acid derivatives, followed by bromination and fluorination steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-ethyl-2-fluoroquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The quinazoline ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, boron reagents, and various nucleophiles. Reaction conditions often involve mild temperatures and solvents such as acetonitrile or dimethyl sulfoxide .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted quinazolines, while cycloaddition reactions can produce fused ring systems .
Scientific Research Applications
6-Bromo-8-ethyl-2-fluoroquinazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-8-ethyl-2-fluoroquinazoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to the disruption of cellular processes such as DNA replication and protein synthesis, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-chloro-2-ethyl-8-fluoroquinazoline: Similar in structure but with a chlorine substituent instead of fluorine.
8-Bromo-2-chloro-6-fluoroquinazoline: Another quinazoline derivative with different substituents.
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one: Contains a thiol group and is studied for its anticancer properties.
Uniqueness
6-Bromo-8-ethyl-2-fluoroquinazoline is unique due to its specific combination of bromine, ethyl, and fluorine substituents. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C10H8BrFN2 |
---|---|
Molecular Weight |
255.09 g/mol |
IUPAC Name |
6-bromo-8-ethyl-2-fluoroquinazoline |
InChI |
InChI=1S/C10H8BrFN2/c1-2-6-3-8(11)4-7-5-13-10(12)14-9(6)7/h3-5H,2H2,1H3 |
InChI Key |
SMDVXLFPZYOOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC2=CN=C(N=C12)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.